Pentosan polysulfate sodium

Descripción general

Descripción

Pentosan polysulfate sodium is a low molecular weight heparin-like compound . It is used to relieve the symptoms (e.g., pain, discomfort) of interstitial cystitis (inflammation of the bladder) . This medicine is available only with your doctor’s prescription .

Synthesis Analysis

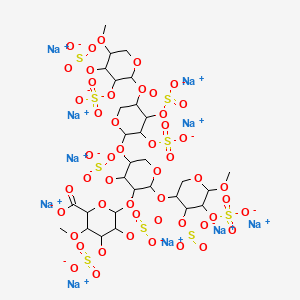

Pentosan polysulfate (PPS) is a semi-synthetic glycosaminoglycan (GAG) mimetic. PPS is synthesized through the chemical sulfonation of a plant-derived β- (1 → 4)-xylan .

Molecular Structure Analysis

PPS is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer . PPS sulfated polysaccharides comprise of a repeat unit of β(1—4)-D-xylopyranoses randomly substituted by 4-O-methyl-glucopyranosyluronic acid .

Chemical Reactions Analysis

PPS is an inherently complex API due to variations in chain length, backbone structure, sulfation pattern, and end group . In one study, high throughput liquid handling and time-of-flight secondary ion mass spectrometry (ToF-SIMS) was used to enable the rapid chemical analysis of small amounts of PPS .

Physical And Chemical Properties Analysis

PPS is a low molecular weight heparin-like compound . It has anticoagulant and fibrinolytic effects . The chain is mainly composed of sulfated xylose (Xyl) with branched 4-O-methyl-glucuronate (MGA) .

Aplicaciones Científicas De Investigación

Treatment of Interstitial Cystitis

Elmiron is widely used for the treatment of interstitial cystitis, a condition that causes bladder pain and frequent urination . It is believed to work by providing a protective coating to the bladder wall, helping to shield it from harmful substances in urine .

Relief of Bladder Pain

Elmiron is indicated for the relief of bladder pain or discomfort associated with interstitial cystitis . It is believed to work by restoring the surface of the bladder, which can be damaged or thin in people with interstitial cystitis .

Treatment of Osteoarthritis

There is growing evidence suggesting that pentosan polysulfate sodium (PPS) is chondroprotective and could have anti-inflammatory effects in knee osteoarthritis . A study aims to explore the efficacy and safety of oral PPS in symptomatic knee osteoarthritis with dyslipidaemia .

Tissue Protection

Pentosan polysulfate sodium has been shown to afford pleotropic protection to multiple cells and tissues . It has tissue-protective properties as a protease inhibitor in cartilage, tendon, and intervertebral disc (IVD), and it has been used as a cell-directive component in bioscaffolds in tissue engineering applications .

Treatment of Mucopolysaccharidosis Type II

Pentosan polysulfate sodium is an alternative treatment strategy that has been shown to improve bone architecture, mobility, and neuroinflammation in Mucopolysaccharidosis animals .

Cartilage Improvement in Knee Osteoarthritis

Pentosan polysulfate sodium is a semi-synthetic drug that has been proposed as a disease-modifying osteoarthritis drug (DMOAD) . It has been shown to result in cartilage improvement in knee osteoarthritis .

Mecanismo De Acción

Target of Action

Elmiron, also known as Pentosan Polysulfate Sodium, primarily targets Fibroblast Growth Factors (FGFs) . FGFs are a family of growth factors involved in angiogenesis, wound healing, and embryonic development .

Mode of Action

Elmiron is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer . It binds to FGFs as well as other heparin-binding growth factors . It has been shown to interact also with the heparin-binding site of FGFR-1 . It inhibits the growth of SW13 adrenocortical cells transfected with FGF-4 and tumorigenicity of MCF-7 breast carcinoma cells transfected with FGF-1 or FGF-4 .

Biochemical Pathways

It is known that elmiron has anticoagulant and fibrinolytic effects , which suggests it may influence pathways related to blood clotting and fibrinolysis.

Pharmacokinetics

Elmiron exhibits slow absorption . In a study where healthy female volunteers received a single oral dose of Elmiron, maximal levels of plasma radioactivity were seen approximately at a median of 2 hours after dosing . Based on urinary excretion of radioactivity, a mean of approximately 6% of an oral dose of Elmiron is absorbed and reaches the systemic circulation . The fraction of Elmiron that is absorbed is metabolized by partial desulfation in the liver and spleen, and by partial depolymerization in the kidney to a large number of metabolites . Both the desulfation and depolymerization can be saturated with continued dosing . Following administration, plasma radioactivity declined with mean half-lives of 27 and 20 hours, respectively . A large proportion of the orally administered dose of Elmiron is excreted in feces as unchanged drug . A mean of 6% of an oral dose is excreted in the urine, mostly as desulfated and depolymerized metabolites .

Result of Action

Elmiron is thought to work by restoring a damaged, thin, or “leaky” bladder surface . This surface, composed of a coating of mucus known as the glycosaminoglycans (GAG) layer, protects the bladder wall from bacteria and irritating substances in urine . By adhering to and supplementing the defective GAG layer, Elmiron is hypothesized to ameliorate the symptoms of interstitial cystitis .

Action Environment

The action of Elmiron is influenced by the environment within the urinary bladder. As Elmiron is excreted into the urine, it is thought to attach to and help repair the protective layer of mucus lining the bladder, which is deficient in patients with bladder pain syndrome . The efficacy and stability of Elmiron’s action may therefore be influenced by factors that affect the urinary environment, such as hydration status and urinary pH.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJQCBORNZDNDU-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38Na10O50S9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in water to 50% at pH 6 | |

| Record name | Elmiron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Pentosan | |

Color/Form |

White powder | |

CAS RN |

37319-17-8 | |

| Record name | Elmiron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.